molecular formula C11H10ClNO3 B13711687 5-Chloro-2-(2-oxopyrrolidin-1-YL)benzoic acid

5-Chloro-2-(2-oxopyrrolidin-1-YL)benzoic acid

Cat. No.: B13711687
M. Wt: 239.65 g/mol
InChI Key: QAZFNHSEJGJATJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(2-oxo-1-pyrrolidinyl)benzoic Acid is an organic compound that features a pyrrolidinyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(2-oxo-1-pyrrolidinyl)benzoic Acid typically involves the following steps:

    Formation of the Pyrrolidinyl Group: The pyrrolidinyl group can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Attachment to Benzoic Acid: The pyrrolidinyl group is then attached to the benzoic acid core through a series of reactions, often involving chlorination and subsequent substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(2-oxo-1-pyrrolidinyl)benzoic Acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoic acid derivatives.

Scientific Research Applications

5-Chloro-2-(2-oxo-1-pyrrolidinyl)benzoic Acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2-oxo-1-pyrrolidinyl)benzoic Acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(1-pyrrolidinyl)-4-pyrimidinecarboxylic Acid: Similar in structure but with a pyrimidine ring instead of a benzoic acid core.

    5-(Chlorosulfonyl)-2-(2-oxo-1-pyrrolidinyl)benzoic Acid: Contains a chlorosulfonyl group, which imparts different chemical properties.

Uniqueness

5-Chloro-2-(2-oxo-1-pyrrolidinyl)benzoic Acid is unique due to its specific combination of a pyrrolidinyl group and a benzoic acid core, which provides distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

5-chloro-2-(2-oxopyrrolidin-1-yl)benzoic acid

InChI

InChI=1S/C11H10ClNO3/c12-7-3-4-9(8(6-7)11(15)16)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,15,16)

InChI Key

QAZFNHSEJGJATJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=C(C=C2)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.